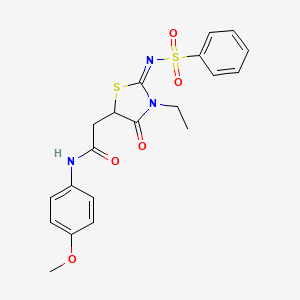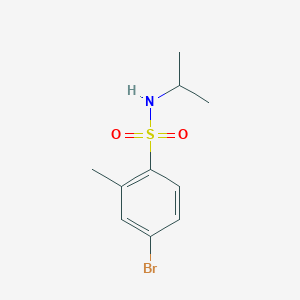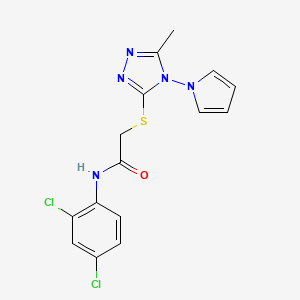![molecular formula C25H30N4O2 B3004158 5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one CAS No. 1775360-23-0](/img/structure/B3004158.png)
5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
- NMR Spectroscopy :
Aplicaciones Científicas De Investigación
Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents
Research has shown that compounds related to 5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one, such as certain 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones, have potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds demonstrated high binding affinity for alpha 1-adrenoceptors and showed significant antihypertensive activity in vivo (Chern et al., 1993).
H1-Antihistaminic Agents
Novel quinazolin-4-(3H)-ones, including derivatives similar to the targeted compound, have been identified as effective H1-antihistaminic agents. In vivo tests on guinea pigs revealed that these compounds protected against histamine-induced bronchospasm. Notably, some derivatives, such as 2-(3-(4-methylpiperazin-1-yl) propylthio)-3-(phenyl) quinazolin-4(3H)-one, emerged as leading molecules for further development in this class of antihistamines (Alagarsamy & Parthiban, 2014).
Antihypertensive Heterocycles
Research has also explored the synthesis of related compounds for potential antihypertensive applications. However, preliminary pharmacological evaluations indicated that some of these synthesized compounds lacked antihypertensive activity (Shiau et al., 1990).
Anticonvulsant Activity
A series of quinazolinone derivatives have been synthesized and evaluated for anticonvulsant activity. These studies are significant for understanding the broader applications of quinazolinone compounds in neurological disorders (Noureldin et al., 2017).
Molecular Docking and Antimicrobial Activity
Molecular docking studies of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines, a related class of compounds, have shown potential antimicrobial activity. This research underscores the broader implications of quinazolinone derivatives in combating microbial infections (Antypenko et al., 2022).
Mecanismo De Acción
- Acetylcholinesterase Inhibition : Given the phenylpiperazine moiety, it might interact with acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer’s disease. Compound 6g (a related derivative) demonstrated moderate AChE inhibitory activity .
- Mixed-Type Inhibition : Kinetic studies suggest that compound 6g acts as a mixed-type inhibitor, combining competitive and non-competitive inhibition .
Propiedades
IUPAC Name |
5-methyl-3-(4-phenylpiperazine-1-carbonyl)-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-26-22-18-19(11-12-21(22)25(31)29-13-7-3-6-10-23(26)29)24(30)28-16-14-27(15-17-28)20-8-4-2-5-9-20/h2,4-5,8-9,11-12,18,23H,3,6-7,10,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCOUOIPFNGOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde](/img/structure/B3004076.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)
![1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3004082.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B3004087.png)
![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)

![N-(4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3004091.png)
![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3004097.png)
![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)